

Application of CCB02 in High-Content Screening for Mitotic Inhibitors

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Compound of Interest

Compound Name: CCB02

Cat. No.: B2594565

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

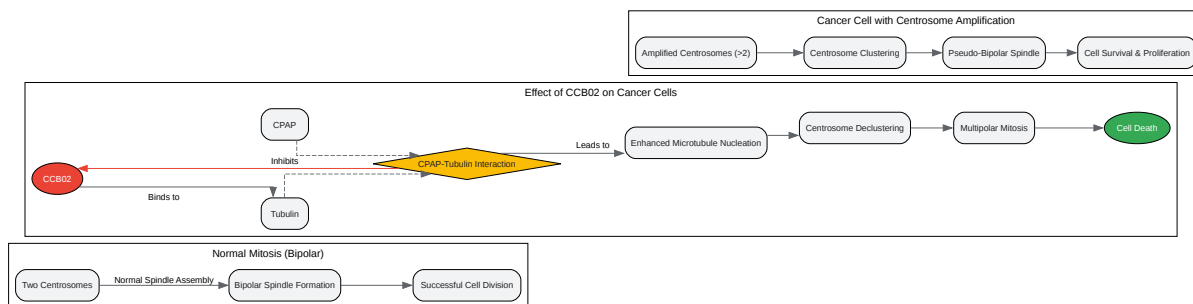
Introduction

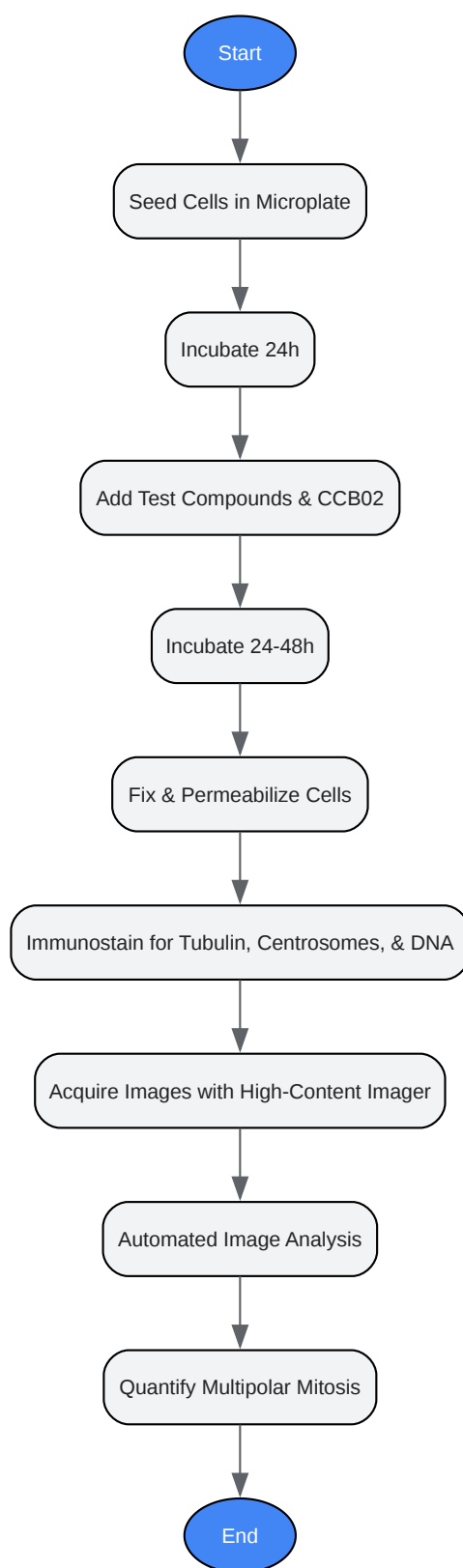
CCB02 is a novel small molecule that has been identified as a selective inhibitor of the interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin.^{[1][2]} This interaction is crucial for regulating microtubule nucleation by centrosomes. By disrupting the CPAP-tubulin interaction, **CCB02** promotes enhanced microtubule nucleation at centrosomes, leading to a failure of centrosome clustering in cancer cells with centrosome amplification. This results in multipolar mitosis, prolonged mitotic arrest, and ultimately, cell death.^{[1][3]} These characteristics make **CCB02** a promising candidate for anti-cancer therapy, particularly for tumors exhibiting centrosome amplification, a common feature of many cancers.^{[1][3]}

High-content screening (HCS) is a powerful technology that combines automated microscopy with quantitative image analysis to assess cellular phenotypes in a high-throughput manner. HCS is particularly well-suited for the identification and characterization of mitotic inhibitors like **CCB02**, as it allows for the direct visualization and quantification of key mitotic events such as spindle formation, chromosome segregation, and cell cycle progression. This document provides detailed protocols for the application of **CCB02** in high-content screening assays to identify and characterize mitotic inhibitors that induce multipolar mitosis.

Mechanism of Action of CCB02

CCB02 selectively binds to the CPAP binding site on β -tubulin with an IC₅₀ of 689 nM.^[2] This competitive inhibition disrupts the interaction between CPAP and tubulin. In normal cells, the CPAP-tubulin interaction negatively regulates the recruitment of pericentriolar material (PCM) to the centrosome, thereby controlling microtubule nucleation. By inhibiting this interaction, **CCB02** effectively "activates" extra centrosomes in cancer cells to nucleate an increased number of microtubules prior to mitosis.^[1] This hyperactivity prevents the cancer cells from clustering their amplified centrosomes into a bipolar spindle, a necessary step for successful cell division. Instead, the cells form multipolar spindles, leading to mitotic catastrophe and cell death.^{[1][3]}





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References

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- 2. medchemexpress.com [medchemexpress.com]
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